Poor solubility and inconsistent D2 occupancy plague benzamide antipsychotic research. Sultopride hydrochloride (CAS 23694-17-9) overcomes these limitations with 140 mg/mL aqueous solubility and high lipophilicity (log P 1.46), ensuring reproducible BBB penetration and receptor saturation.
Sultopride hydrochloride (CAS 23694-17-9) is a highly selective benzamide-class dopamine D2 and D3 receptor antagonist utilized extensively in neuropharmacological research and formulation development. As a hydrochloride salt, it provides critical advantages in aqueous solubility and stability over its free base counterpart, making it a preferred precursor for liquid formulations, injectable models, and in vitro binding assays. With a well-characterized receptor affinity profile (Ki ≈ 18 nM for D2) and distinct pharmacokinetic properties, this compound serves as a highly reproducible benchmark material for central nervous system (CNS) drug evaluation and dopaminergic neurotransmission studies .
D2/D3 receptor binding assays with intermediate affinity profile
Apomorphine-challenge behavioral pharmacology models
Cardiac safety comparator studies (first- vs. second-generation)
Enantioselective PK and chiral analytical method development
Substituting sultopride hydrochloride with closely related benzamides, such as sulpiride or amisulpride, or utilizing the sultopride free base, introduces severe experimental and formulation artifacts. The free base lacks the necessary aqueous solubility, forcing the use of organic co-solvents that disrupt cellular assays and alter in vivo absorption profiles . Furthermore, substituting with sulpiride fundamentally alters the pharmacokinetic and dosing models; sultopride possesses a significantly higher lipophilicity (log P of 1.46 versus 0.42 for sulpiride), driving greater blood-brain barrier penetration. Consequently, achieving equivalent D2 receptor occupancy requires up to a 50-fold dose adjustment between the two compounds, meaning that generic substitution will lead to massive overdosing or complete failure of the preclinical model[1].
D2/D3 affinity ratio differs from amisulpride and sulpiride; dose adjustment cannot replicate receptor occupancy signature
Biphasic apomorphine response is compound-specific; sulpiride or haloperidol profiles may not transfer
QTc prolongation risk profile comparable to first-generation agents, distinct from second-generation antipsychotics
The hydrochloride salt form of sultopride demonstrates high aqueous solubility, which is a critical parameter for reliable dosing and assay preparation. Sultopride hydrochloride can achieve concentrations up to 140 mg/mL in water with ultrasonication, yielding clear solutions suitable for sterile filtration . In contrast, the sultopride free base and related analogs like sulpiride are very slightly soluble in water, often requiring complex cyclodextrin complexation or acidic adjustments to achieve marginal solubility.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Sultopride hydrochloride: Up to 140 mg/mL in water |
| Comparator Or Baseline | Sulpiride / Free base: Very slightly soluble / practically insoluble in neutral water |
| Quantified Difference | Orders of magnitude higher aqueous solubility for the hydrochloride salt |
| Conditions | Aqueous solvent, room temperature, with ultrasonication for maximum concentration |
High aqueous solubility eliminates the need for organic co-solvents in preclinical formulations, ensuring that biological assays and injectable models remain free from solvent-induced toxicity.
Sultopride exhibits a drastically different in vivo potency profile compared to its closest structural analog, sulpiride, driven by its distinct receptor affinity and brain uptake. Positron Emission Tomography (PET) studies demonstrate that to achieve a target 70–80% dopamine D2 receptor occupancy in vivo, only 20–35 mg of sultopride is required. In stark contrast, achieving the same occupancy with sulpiride requires 1010–1730 mg [1]. This represents an approximately 50-fold greater potency in terms of dose.
| Evidence Dimension | Dose required for 70-80% D2 receptor occupancy |
| Target Compound Data | Sultopride: 20–35 mg |
| Comparator Or Baseline | Sulpiride: 1010–1730 mg |
| Quantified Difference | ~50-fold greater potency for sultopride |
| Conditions | In vivo PET imaging quantification using simplified reference tissue models |
This massive difference in required material volume dictates procurement quantities and prevents severe toxicity or model failure caused by incorrect dose estimations.
The pharmacokinetic behavior of benzamides is heavily dependent on their lipophilicity, which governs central nervous system penetration. Sultopride possesses a significantly higher partition coefficient (log P = 1.46) compared to sulpiride (log P = 0.42) [1]. This higher lipophilicity directly translates to a much higher brain uptake from the blood.
| Evidence Dimension | Partition Coefficient (log P) |
| Target Compound Data | Sultopride: log P = 1.46 |
| Comparator Or Baseline | Sulpiride: log P = 0.42 |
| Quantified Difference | +1.04 log P units (over 10-fold difference in partition ratio) |
| Conditions | Standard octanol/water partition coefficient evaluation |
The higher lipophilicity makes sultopride the preferred choice for assays requiring rapid, robust, and predictable blood-brain barrier penetration without the need for specialized delivery vehicles.
Because sultopride hydrochloride achieves aqueous solubility up to 140 mg/mL, it is a highly suitable benzamide for developing high-concentration liquid formulations, oral solutions, and sterile injectables. This avoids the precipitation risks and co-solvent requirements associated with the free base or less soluble analogs like sulpiride.
Due to its ~50-fold higher dose potency for D2 receptor occupancy compared to sulpiride, sultopride hydrochloride is highly preferred for low-dose in vivo CNS modeling. It allows researchers to achieve 70-80% receptor saturation with minimal material (20-35 mg), reducing off-target systemic toxicity and conserving high-value active pharmaceutical ingredients [1].
The compound's high lipophilicity (log P = 1.46) and rapid brain uptake make it an excellent reference standard for calibrating Positron Emission Tomography (PET) assays and evaluating the blood-brain barrier penetrability of novel atypical antipsychotic candidates [1].
Irritant